1-Ethoxy-4-ethynyl-2,3-difluorobenzene
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Overview
Description
1-Ethoxy-4-ethynyl-2,3-difluorobenzene is an organic compound with the molecular formula C10H8F2O It is a derivative of benzene, featuring ethoxy and ethynyl groups along with two fluorine atoms on the benzene ring
Scientific Research Applications
1-Ethoxy-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzene derivatives, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position .
Pharmacokinetics
Factors such as its molecular weight (18217 ) and physical form (powder ) could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethoxy-4-ethynyl-2,3-difluorobenzene. For instance, its storage temperature (room temperature ) could affect its stability. Additionally, its physical form (powder ) could influence how it interacts with its environment.
Preparation Methods
The synthesis of 1-ethoxy-4-ethynyl-2,3-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that already contains the necessary substituents or can be easily modified to introduce them.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Ethoxy-4-ethynyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, carbonyl compounds, and alkanes.
Comparison with Similar Compounds
1-Ethoxy-4-ethynyl-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Ethynyl-2,4-difluorobenzene: This compound lacks the ethoxy group, which can significantly alter its chemical reactivity and applications.
1-Ethoxy-2,3-difluorobenzene: This compound lacks the ethynyl group, affecting its potential for further chemical modification and its applications in materials science.
1-Ethoxy-4-ethynylbenzene: This compound lacks the fluorine atoms, which can influence its electronic properties and reactivity.
The unique combination of ethoxy, ethynyl, and fluorine substituents in this compound gives it distinct properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-ethoxy-4-ethynyl-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-3-7-5-6-8(13-4-2)10(12)9(7)11/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEXLJBXLIGKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C#C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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